Isocryptomerin

描述

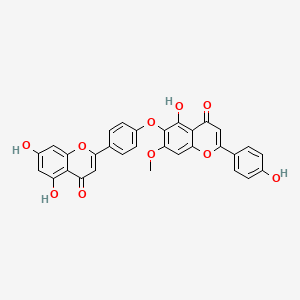

an antifungal agent isolated from Selaginella tamariscina; structure in first source

Structure

3D Structure

属性

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-38-27-14-26-29(22(36)13-24(41-26)15-2-6-17(32)7-3-15)30(37)31(27)39-19-8-4-16(5-9-19)23-12-21(35)28-20(34)10-18(33)11-25(28)40-23/h2-14,32-34,37H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKBMDRXKOIHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isocryptomerin from Selaginella tamariscina: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocryptomerin, a naturally occurring biflavonoid isolated from the spike moss Selaginella tamariscina, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification, presents quantitative data on its biological efficacy, and elucidates its mechanisms of action, including its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Selaginella tamariscina (P.Beauv.) Spring, a traditional medicinal plant, has a long history of use in various Asian cultures for the treatment of a range of ailments.[1] Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including a unique class of biflavonoids. Among these, this compound has emerged as a compound of particular interest due to its significant antifungal and antibacterial properties.[2][3]

This compound's primary mechanism of antifungal action involves the disruption of the fungal plasma membrane, leading to depolarization and subsequent cell death.[2][4] This membrane-active property makes it a promising candidate for the development of novel antifungal agents, particularly in the context of rising drug resistance. Furthermore, recent studies have begun to explore its potential in oncology, with evidence suggesting its involvement in the modulation of key signaling pathways, such as the ROS-mediated EGFR and AKT pathways, in cancer cells.

This guide will provide a detailed examination of the scientific literature surrounding this compound, with a focus on the practical aspects of its isolation and the technical details of its biological evaluation.

Experimental Protocols

Extraction of this compound from Selaginella tamariscina

Two primary methods for the extraction of this compound and other biflavonoids from S. tamariscina have been reported in the literature.

Method 1: Solvent Extraction (Ethanol)

This method is a standard laboratory procedure for the extraction of flavonoids from plant material.

-

Plant Material Preparation: Air-dried whole plants of S. tamariscina are powdered to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is extracted with 70% ethanol. This process is typically repeated three times to ensure maximum yield.[5] A heating mantle with a reflux condenser can be utilized for extraction over a period of 3 hours for each extraction cycle.[6]

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Method 2: Pressurized Solvent Extraction (Methanol)

This method utilizes elevated temperature and pressure to enhance extraction efficiency.

-

Plant Material Preparation: Selaginella tamariscina is crushed and sieved. The powder (0.2 parts by weight) is then mixed with diatomite (1 part by weight).[7]

-

Extraction: The mixture is loaded into an extraction vessel. The extraction is performed using methanol as the solvent under the following conditions:

-

Collection: The extract is collected for further purification.

Isolation and Purification of this compound

The crude extract obtained from either method requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

-

Initial Fractionation (MCI gel column chromatography): The crude extract is subjected to column chromatography using an MCI gel. This step helps to separate the compounds based on their polarity, providing a preliminary fractionation of the extract.

-

Silica Gel Column Chromatography: Fractions enriched with this compound are further purified using normal-phase silica gel column chromatography.[5] A solvent gradient system (e.g., petroleum ether/acetone) is employed to elute the compounds.[5]

-

Size Exclusion Chromatography (Sephadex LH-20): To remove impurities of similar polarity but different molecular sizes, the this compound-containing fractions are passed through a Sephadex LH-20 column.[5]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves semi-preparative HPLC to obtain this compound of high purity.[5]

Data Presentation

The following tables summarize the quantitative data reported for extracts of Selaginella tamariscina and purified this compound.

Table 1: Phytochemical Content and Antioxidant Activity of Selaginella tamariscina Extracts

| Parameter | Deionized Water Extract | Ethanol Extract |

| Total Phenolic Content (GAE mg/g extract) | 8.65 ± 0.61 | 11.61 ± 0.30 |

| ABTS Radical Scavenging Activity (TEAC µmol/g) | 187.05 | 261.19 |

| DPPH Radical Scavenging Activity (TEAC µmol/g) | 52.36 | 65.29 |

| Ferric Reducing Antioxidant Power (FRAP) (TEAC µmol/g) | 139.14 ± 1.73 | 161.08 ± 0.93 |

Data adapted from a study on the nutritional and biochemical analysis of S. tamariscina powder.[6]

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 20 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 |

| Escherichia coli | 20 |

Data represents the potent antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria.[2]

Signaling Pathways and Mechanisms of Action

Antifungal Mechanism: Plasma Membrane Depolarization

The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane.[2][4] This action is energy-independent and leads to a rapid depolarization of the membrane potential.[4] The loss of membrane integrity results in the leakage of cellular contents and ultimately, cell death.

Caption: Antifungal mechanism of this compound.

Anticancer Mechanism: Modulation of ROS-Mediated Signaling Pathways

In the context of cancer, this compound has been shown to exert its effects through the modulation of reactive oxygen species (ROS) and their downstream signaling pathways.

4.2.1. ROS-Mediated EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is common in many cancers.[8] ROS can enhance EGFR-mediated signaling.[9] this compound's ability to modulate ROS levels can, in turn, affect this pathway, although the precise nature of this interaction is still under investigation.

Caption: this compound's impact on the ROS-mediated EGFR signaling pathway.

4.2.2. ROS-Mediated AKT Signaling Pathway

The PI3K/AKT signaling pathway is another critical regulator of cell survival and proliferation that can be influenced by ROS.[10][11] this compound-mediated changes in ROS levels can lead to the inactivation of the AKT pathway, thereby promoting apoptosis in cancer cells.

Caption: this compound's role in the ROS-mediated AKT signaling pathway.

Conclusion

This compound, isolated from Selaginella tamariscina, represents a promising natural product with significant therapeutic potential. Its well-defined antifungal mechanism, centered on plasma membrane disruption, offers a clear path for the development of new treatments for fungal infections. Furthermore, its emerging role in the modulation of cancer-related signaling pathways highlights its potential as a lead compound in oncology research. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a valuable therapeutic agent. Continued research is warranted to fully elucidate its pharmacological profile and to translate its promising in vitro activities into clinical applications.

References

- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and synergistic activity of this compound isolated from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A study on the nutritional and biochemical analysis of Selaginella tamariscina powder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105954377A - Extraction method for amentoflavone in Selaginella tamariscina - Google Patents [patents.google.com]

- 8. The interplay of reactive oxygen species and the epidermal growth factor receptor in tumor progression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interplay of reactive oxygen species and the epidermal growth factor receptor in tumor progression and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ROS produced by NOX promote the neurite growth in a PI3K/Akt independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isocryptomerin: Properties, and Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isocryptomerin is a naturally occurring biflavonoid found in several plant species, notably from the genus Selaginella. It has garnered significant scientific interest due to its diverse and potent biological activities, including antifungal, antibacterial, and anticancer properties. This document provides a comprehensive overview of the known physical and chemical properties of this compound. It further details its mechanisms of action, focusing on its role in disrupting fungal cell membranes and modulating key signaling pathways in cancer cells. Detailed experimental protocols for assays used to characterize its bioactivity are provided, alongside graphical representations of its molecular pathways to facilitate a deeper understanding for researchers and drug development professionals.

Physical and Chemical Properties of this compound

This compound is a biflavonoid, a class of compounds characterized by two flavonoid moieties linked together.[1] Its structural complexity contributes to its biological specificity and chemical properties. The key physical and chemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | [2] |

| Molecular Formula | C₃₁H₂₀O₁₀ | [2][3][4] |

| Molecular Weight | 552.5 g/mol | [2][3][4] |

| CAS Number | 20931-58-2 | [3][5] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, and Ethyl Acetate. | [4] |

| Natural Sources | Selaginella tamariscina, Taxodium mucronatum, Selaginella denticulata | [1][2][3] |

Note: Specific spectral data such as ¹H-NMR and ¹³C-NMR chemical shifts, as well as physical constants like melting and boiling points, are not consistently reported across publicly available literature.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development. Its primary activities are antifungal, antibacterial, and anticancer.

Antifungal Activity

This compound is a potent, membrane-active antifungal agent.[3] Its primary mechanism involves the disruption and depolarization of the fungal plasma membrane.[1][6] This action is energy-independent and does not cause significant hemolytic effects on human red blood cells, indicating a degree of selectivity for fungal membranes.[1][6] The membrane disruption leads to leakage of cellular contents and ultimately, fungal cell death.

Antibacterial Activity

The compound has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The proposed mechanism is similar to its antifungal action, involving the disruption of the bacterial cell membrane.[6] Furthermore, this compound shows synergistic activity with conventional antibiotics such as cefotaxime, which could be valuable in combating multidrug-resistant infections.[7]

Anticancer Activity

This compound also possesses antitumor properties.[3][6] Recent studies have begun to elucidate its molecular mechanisms in cancer cells. In hepatocellular carcinoma (HCC) cells, this compound's anticancer effects are mediated by the generation of Reactive Oxygen Species (ROS).[6] This increase in ROS leads to the inhibition of two critical signaling pathways:

-

EGFR Signaling Pathway: Inhibition of this pathway by ROS leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[6]

-

AKT Signaling Pathway: ROS-mediated inhibition of AKT signaling results in the suppression of tumor cell migration.[6]

Experimental Protocols

The following protocols describe the general methodologies used to investigate the biological activities of this compound.

Protocol: Fungal Membrane Depolarization Assay via Flow Cytometry

This protocol is based on methodologies used to assess the membrane-active properties of this compound on fungal cells like Candida albicans.[1][6]

Objective: To measure changes in fungal plasma membrane potential after treatment with this compound using a potentiometric fluorescent dye.

Materials:

-

This compound

-

Candida albicans culture

-

Phosphate-buffered saline (PBS)

-

Bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC₄(3)] dye stock solution (in DMSO)

-

Flow cytometer

Methodology:

-

Cell Preparation: Culture C. albicans to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 10⁶ cells/mL.

-

Treatment: Add this compound to the cell suspension at various concentrations. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., a known membrane-disrupting agent). Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Staining: Add DiBAC₄(3) dye to each sample to a final concentration of ~1 µg/mL. The dye enters depolarized cells and exhibits increased fluorescence upon binding to intracellular proteins.

-

Incubation: Incubate the samples in the dark for 5-10 minutes to allow for dye uptake.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Excite the dye typically at 488 nm and measure the emission in the green channel (e.g., 515-530 nm).

-

Data Interpretation: An increase in the mean fluorescence intensity of the cell population treated with this compound compared to the vehicle control indicates membrane depolarization.

Protocol: Hemolytic Activity Assay

This protocol determines the lytic effect of this compound on human red blood cells, a key indicator of its potential toxicity and selectivity.[6]

Objective: To quantify the hemolysis of human erythrocytes induced by this compound.

Materials:

-

This compound

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (1% v/v in PBS) for positive control

-

Spectrophotometer (plate reader)

Methodology:

-

RBC Preparation: Obtain fresh human blood and centrifuge to pellet the RBCs. Wash the pellet three to four times with cold PBS, removing the buffy coat each time. Resuspend the final RBC pellet in PBS to create a 2-4% (v/v) suspension.

-

Treatment: In a 96-well plate, add this compound at various concentrations to the RBC suspension.

-

Controls: Prepare a negative control (0% hemolysis) by adding only PBS to the RBC suspension. Prepare a positive control (100% hemolysis) by adding 1% Triton X-100 to the RBC suspension.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Pellet Cells: Centrifuge the plate to pellet intact RBCs and cell debris.

-

Measure Hemoglobin Release: Carefully transfer the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm (or a relevant wavelength for hemoglobin).

-

Calculation: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Workflow: Investigating Anticancer Signaling Pathways

This outlines a typical experimental workflow to validate the signaling pathway effects of this compound in cancer cells, such as HepG2.

Conclusion

This compound is a promising natural biflavonoid with well-documented antifungal and antibacterial activities, primarily driven by a membrane-disruption mechanism. Its emerging role as an anticancer agent, acting through the induction of ROS and subsequent inhibition of key oncogenic signaling pathways like EGFR and AKT, opens new avenues for therapeutic research. The compound's selectivity and synergistic potential further enhance its profile as a candidate for drug development. The protocols and pathways detailed in this guide provide a foundational framework for researchers aiming to further explore and harness the therapeutic potential of this compound.

References

- 1. This compound, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C31H20O10 | CID 5318537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. This compound | CAS:20931-58-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | 20931-58-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial and synergistic activity of this compound isolated from Selaginella tamariscina. | Semantic Scholar [semanticscholar.org]

Early Biological Activities of Isocryptomerin: A Technical Overview for Drug Discovery

November 2025

Introduction

Isocryptomerin, a naturally occurring biflavonoid predominantly isolated from Selaginella tamariscina, has garnered significant interest in the scientific community for its diverse pharmacological properties. Early investigations into its biological activities have revealed potent antifungal, antibacterial, and anticancer effects. This technical guide provides an in-depth analysis of these seminal studies, detailing the experimental methodologies, quantitative data, and the molecular pathways implicated in its mechanism of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further exploration of this compound's therapeutic potential.

Antifungal Activity

Initial research has highlighted this compound's efficacy against pathogenic fungi, most notably Candida albicans. The primary mechanism of its antifungal action has been identified as the disruption of the fungal plasma membrane.

Quantitative Antifungal Data

The antifungal potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

| Microorganism | Assay Method | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida albicans | Broth Microdilution | 18.11 µM |

Experimental Protocols for Antifungal Activity Assessment

The MIC of this compound against C. albicans was determined using the broth microdilution method.

-

Microorganism Preparation: C. albicans was cultured in a suitable broth medium until it reached the mid-exponential growth phase. The culture was then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: this compound was serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: Each well was inoculated with the standardized fungal suspension. The plate was then incubated at 35°C for 24-48 hours.

-

Data Analysis: The MIC was determined as the lowest concentration of this compound at which no visible growth of C. albicans was observed.

The effect of this compound on the plasma membrane potential of C. albicans was assessed using the fluorescent dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)).

-

Cell Preparation: C. albicans cells were harvested, washed, and resuspended in a suitable buffer.

-

Treatment: The cells were treated with varying concentrations of this compound for a specified duration.

-

Staining: DiBAC₄(3) was added to the cell suspension. This dye enters depolarized cells and exhibits increased fluorescence upon binding to intracellular proteins.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells was measured using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to untreated controls indicated plasma membrane depolarization.

This assay was performed to confirm that the plasma membrane is a primary target of this compound.

-

Protoplast Formation: The cell walls of C. albicans were enzymatically removed to generate protoplasts.

-

Treatment: The protoplasts were treated with this compound.

-

Regeneration: The treated protoplasts were then plated on a regeneration medium.

-

Analysis: The ability of the protoplasts to regenerate their cell walls and grow was observed. Inhibition of regeneration in the presence of this compound suggests a direct effect on the plasma membrane.

The fluidity of the fungal plasma membrane was assessed using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

-

Cell Preparation and Treatment: C. albicans cells were treated with this compound.

-

Staining: The cells were then incubated with DPH, which incorporates into the hydrophobic core of the lipid bilayer.

-

Fluorescence Polarization Measurement: The fluorescence polarization of DPH was measured. A decrease in fluorescence polarization indicates an increase in membrane fluidity, suggesting disruption of the membrane structure.

Visualizing the Antifungal Mechanism

Caption: Mechanism of this compound's antifungal action.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including clinically relevant antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has shown synergistic effects when combined with conventional antibiotics.

Quantitative Antibacterial Data

The antibacterial efficacy of this compound has been evaluated by determining its MIC against various bacterial species.

| Microorganism | Assay Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Bacillus subtilis | Broth Microdilution | 20 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 10 | |

| Escherichia coli | Broth Microdilution | 20 |

Experimental Protocols for Antibacterial Activity Assessment

The MIC of this compound against bacterial strains was determined using the broth microdilution method, following a similar procedure as described for the antifungal MIC assay, but with bacterial-specific growth media and incubation conditions (e.g., 37°C for 18-24 hours).

The synergistic interaction between this compound and conventional antibiotics (e.g., cefotaxime) was evaluated using the checkerboard method.

-

Plate Setup: A 96-well microtiter plate was prepared with serial dilutions of this compound along the rows and serial dilutions of the antibiotic along the columns.

-

Inoculation: Each well was inoculated with a standardized bacterial suspension (e.g., MRSA).

-

Incubation: The plate was incubated under appropriate conditions.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index was calculated for each combination. An FIC index of ≤ 0.5 is indicative of a synergistic interaction.

Visualizing the Synergy Workflow

In Silico Prediction of Isocryptomerin Targets: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isocryptomerin, a biflavonoid isolated from Selaginella tamariscina, has demonstrated a range of biological activities, including antifungal, antibacterial, and antitumor effects.[1] While its mechanism of action against fungi and bacteria is primarily attributed to membrane disruption, the precise molecular targets, particularly in the context of its anticancer properties, remain largely unelucidated.[2] Recent studies suggest that in hepatocellular carcinoma (HCC) cells, this compound induces apoptosis and inhibits migration through the generation of reactive oxygen species (ROS) that modulate the EGFR and AKT signaling pathways.[3] This guide presents a comprehensive, technically-detailed framework for the in silico prediction and subsequent experimental validation of this compound's molecular targets. By integrating computational methodologies with robust experimental protocols, this document aims to provide a clear roadmap for researchers seeking to unravel the complete mechanistic profile of this promising natural compound.

Known Biological Activities of this compound

This compound's primary reported bioactivities are its roles as a membrane-active agent and an antitumor compound.

-

Antifungal and Antibacterial Activity : this compound exhibits potent activity against various fungal and bacterial pathogens, including Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism is attributed to the depolarization and disruption of the plasma membrane.[2]

-

Antitumor Activity : The compound has shown cytotoxic effects against cancer cells. It has been found to induce apoptosis in HCC cells through a ROS-mediated signaling cascade involving the EGFR and AKT pathways.[3]

Data Presentation: Quantitative Analysis of this compound Bioactivity

To provide a clear comparative overview, the following tables summarize the reported quantitative data for this compound's biological activities and provide a template for presenting results from the proposed in silico workflow.

Table 1: Reported Biological Activity of this compound

| Activity | Organism/Cell Line | Metric | Value | Reference |

| Antifungal | Candida albicans | MIC | 18.11 µM | |

| Antibacterial | Bacillus subtilis | MIC | 20 µg/mL | |

| Antibacterial | MRSA S. aureus | MIC | 10 µg/mL | |

| Antibacterial | E. coli | MIC | 20 µg/mL |

Table 2: Hypothetical Output from Reverse Docking Screen for this compound

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Potential Pathway |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | MAPK/ERK Signaling |

| AKT1 (Protein Kinase B) | 4GV1 | -9.5 | PI3K-Akt Signaling |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -9.2 | Angiogenesis |

| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 2OJG | -8.9 | MAPK/ERK Signaling |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.7 | Intrinsic Apoptosis |

Proposed In Silico Workflow for Target Identification

Given the absence of specific target prediction studies for this compound, this section outlines a robust, multi-faceted in silico workflow to generate a high-confidence list of putative protein targets.[4][5][6]

Caption: Proposed workflow for this compound target identification.

Detailed Methodologies: In Silico Prediction

3.1.1. Ligand Preparation

-

Input : Obtain the canonical SMILES string for this compound from PubChem (CID 5318537).

-

3D Structure Generation : Use a computational chemistry toolkit (e.g., RDKit, Open Babel) to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization : Perform energy minimization on the 3D structure using a force field such as MMFF94 or UFF to obtain a low-energy, stable conformation. This step is crucial for accurate docking.[5]

3.1.2. Reverse Docking

-

Principle : Reverse docking screens a single ligand against a library of macromolecular targets to identify potential binding partners.[7][8]

-

Target Database Preparation : Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB). This database should ideally include proteins relevant to cancer signaling, inflammation, and microbial pathogenesis. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation : Utilize docking software like AutoDock Vina or ReverseDock to systematically dock the prepared this compound structure into the binding sites of each protein in the target database.[9][10] The search space should be defined to cover the entire protein surface (blind docking) if no putative binding site is known.[11]

-

Scoring and Ranking : The docking results will be scored based on the predicted binding affinity (e.g., in kcal/mol). Rank the potential targets from the most favorable (lowest binding energy) to the least favorable.

3.1.3. Pharmacophore Modeling and Screening

-

Principle : This method identifies targets based on the 3D arrangement of essential chemical features (pharmacophore) required for biological activity.[12][13][14]

-

Pharmacophore Generation : A ligand-based pharmacophore model can be generated from the 3D structure of this compound. Key features would include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

Database Screening : Screen a database of protein structures (e.g., Pharmit, ZINCPharmer) against the generated pharmacophore model. Proteins with binding sites that can accommodate the pharmacophore features are identified as potential hits.[15]

3.1.4. Pathway and Network Analysis

-

Data Integration : Combine the hit lists from reverse docking and pharmacophore screening. Prioritize targets that appear in multiple lists (consensus scoring).

-

Network Construction : Input the prioritized target list into network biology tools (e.g., STRING, Cytoscape). Construct a protein-protein interaction (PPI) network to visualize the relationships between the potential targets.

-

Enrichment Analysis : Perform pathway enrichment analysis (e.g., GO, KEGG) to identify biological pathways that are significantly over-represented in the list of potential targets. This helps to place the targets in a functional context.

Signaling Pathways Implicated by this compound

Based on existing literature, this compound is known to induce apoptosis via ROS-mediated modulation of the EGFR and AKT signaling pathways.[3] The in silico workflow may further elucidate direct targets within these or related pathways.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols for Target Validation and Mechanistic Studies

Following in silico prediction, experimental validation is essential to confirm direct interactions and functional consequences.

Protocols for Validating Predicted Protein Targets

5.1.1. Western Blot for Apoptosis Markers

-

Principle : This technique detects changes in the expression and cleavage of key apoptotic proteins, confirming the engagement of apoptotic pathways.[16][17]

-

Cell Culture and Treatment : Plate cancer cells (e.g., HepG2, MCF-7) and treat with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).[18]

-

Protein Extraction : Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[18]

-

Gel Electrophoresis and Transfer : Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include those against total and cleaved Caspase-3, Caspase-9, PARP, total and phosphorylated AKT, and Bcl-2 family proteins (Bax, Bcl-2).[16][19]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

-

Analysis : Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate the ratio of cleaved to total protein or pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2).[16]

5.1.2. Kinase Assay

-

Principle : If a predicted target is a kinase (e.g., EGFR, AKT), an in vitro kinase assay can determine if this compound directly inhibits its activity.[2]

-

Reagents : Purified recombinant kinase, specific substrate peptide, ATP ([γ-³²P]ATP for radiometric assay or cold ATP for fluorescent assay), kinase reaction buffer.[1]

-

Procedure (Example using a fluorescence-based assay) :[20]

-

In a microplate, pre-incubate the kinase with varying concentrations of this compound for 10-20 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction and measure the product formation. For example, in an ADP-Glo™ assay, remaining ATP is depleted, and the generated ADP is converted back to ATP, which drives a luciferase reaction to produce a luminescent signal proportional to kinase activity.

-

-

Data Analysis : Plot kinase activity against the logarithm of this compound concentration to determine the IC₅₀ value.

Protocols for Investigating Membrane Disruption

5.2.1. Flow Cytometry for Membrane Potential

-

Principle : The anionic dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)) enters depolarized cells, where its fluorescence increases upon binding to intracellular proteins. This fluorescence increase is proportional to the degree of membrane depolarization.[21][22]

-

Cell Preparation : Prepare a suspension of fungal cells (e.g., C. albicans) or bacteria at a concentration of approximately 10⁶ cells/mL.

-

Treatment : Treat the cells with different concentrations of this compound for a specified time (e.g., 30 minutes).

-

Staining : Add DiBAC₄(3) to a final concentration of 1-5 µM and incubate in the dark for 5-10 minutes.[23][24]

-

Flow Cytometry : Analyze the samples on a flow cytometer, exciting at ~488 nm and measuring emission at ~516 nm. Record the fluorescence intensity of at least 10,000 cells per sample.

-

Analysis : Compare the geometric mean fluorescence intensity of treated samples to the untreated control. An increase in fluorescence indicates membrane depolarization.

5.2.2. Fluorescence Polarization Assay for Membrane Fluidity

-

Principle : The fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) intercalates into the hydrophobic core of the lipid bilayer. Changes in membrane fluidity, often associated with membrane disruption, alter the rotational freedom of DPH, which can be measured as a change in fluorescence polarization.[25][26]

-

Liposome/Cell Preparation : Prepare either liposomes from fungal lipid extracts or use whole fungal protoplasts.

-

DPH Labeling : Incubate the liposomes or protoplasts with a DPH solution (e.g., 2 µM in THF added to buffer) in the dark until the probe is incorporated into the membranes.

-

Treatment : Add varying concentrations of this compound to the DPH-labeled samples.

-

Measurement : Measure fluorescence polarization using a suitable fluorometer equipped with polarizers. Excite with vertically polarized light at ~360 nm and measure both vertical and horizontal emission at ~430 nm.[27][28]

-

Analysis : A decrease in fluorescence polarization indicates an increase in membrane fluidity, suggesting a disordering of the lipid bilayer caused by this compound.

5.2.3. Fungal Protoplast Regeneration Assay

-

Principle : This assay assesses the integrity of the fungal plasma membrane. If this compound targets the membrane, it will prevent protoplasts (fungal cells with their cell wall removed) from regenerating their cell wall and replicating.[22]

-

Protoplast Generation : Treat logarithmic-phase fungal cells with cell wall-degrading enzymes (e.g., Glucanex, Zymolyase) in an osmotic stabilizer (e.g., 0.6 M KCl).[29][30]

-

Treatment : Incubate the purified protoplasts with various concentrations of this compound in the osmotic stabilizer solution.

-

Regeneration : Plate the treated protoplasts onto a regeneration medium (e.g., PDA with an osmotic stabilizer) and incubate for several days.[31]

-

Analysis : Count the number of regenerated colonies. A dose-dependent decrease in the number of colonies in this compound-treated samples compared to the control indicates membrane-disruptive activity.

Conclusion

The multifaceted biological activities of this compound warrant a deeper investigation into its molecular mechanisms of action. The integrated in silico and experimental workflow detailed in this guide provides a systematic and comprehensive approach to identifying and validating its direct protein targets. Elucidating these targets will not only enhance our understanding of this natural product's therapeutic potential but also pave the way for the rational design of novel derivatives with improved efficacy and specificity for applications in infectious diseases and oncology.

References

- 1. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 8. Reverse docking: Significance and symbolism [wisdomlib.org]

- 9. youtube.com [youtube.com]

- 10. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]

- 16. benchchem.com [benchchem.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. benchchem.com [benchchem.com]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. interchim.fr [interchim.fr]

- 22. This compound, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. bmglabtech.com [bmglabtech.com]

- 29. Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. protocols.io [protocols.io]

- 31. imskolkata.org [imskolkata.org]

A Comprehensive Technical Review of Biflavonoids from Selaginella Species: Isolation, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The genus Selaginella, comprising over 700 species, has a long history in traditional medicine for treating a variety of ailments, including cancer, inflammation, and infections.[1][2] Modern phytochemical research has identified biflavonoids as the primary class of bioactive compounds responsible for these therapeutic effects.[3][4][5] These naturally occurring polyphenolic compounds, formed by the dimerization of two flavonoid units, exhibit a remarkable range of pharmacological activities and are a subject of intense investigation for novel drug development.

This technical guide provides a detailed literature review of biflavonoids derived from Selaginella species, focusing on their structural diversity, isolation methodologies, and significant biological activities. It includes quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to serve as a comprehensive resource for the scientific community.

Structural Diversity and Classification of Selaginella Biflavonoids

Biflavonoids are structurally characterized by two flavonoid monomers linked by a C-C or a C-O-C bond.[3] The vast structural diversity arises from the type of flavonoid units (e.g., apigenin, naringenin), the linkage position, and further modifications like methylation or glycosylation. To date, over 70 different biflavonoids have been identified in Selaginella plants.[3] The most frequently isolated and studied biflavonoids from this genus include amentoflavone, robustaflavone, hinokiflavone, and their derivatives.[2][6][7]

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Structurally unique biflavonoids from Selaginella chrysocaulos and Selaginella bryopteris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A Purified Biflavonoid Extract From Selaginella moellendorffii Alleviates Gout Arthritis via NLRP3/ASC/Caspase-1 Axis Suppression [frontiersin.org]

Methodological & Application

Application Note: Quantification of Isocryptomerin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isocryptomerin, a biflavonoid with known antifungal and antibacterial properties.[1][2] The described protocol is designed for accuracy and reproducibility in research and quality control settings. This method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a clear separation and precise quantification of this compound.

Introduction

This compound is a naturally occurring biflavonoid found in plants such as Selaginella tamariscina.[2] Due to its significant biological activities, including potential therapeutic applications, a validated analytical method for its quantification is crucial for drug development, quality control of herbal extracts, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and accuracy.[3][4] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile[7]

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 25 40 60 30 40 60 35 80 20 | 40 | 80 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Extraction from Plant Material:

-

Accurately weigh 1 g of powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.[3]

-

-

Filtration: Prior to injection, filter the reconstituted extract and all working standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters and their acceptable limits for this type of analysis.

| Parameter | Specification |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Specificity | No interfering peaks at the retention time of this compound |

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

Caption: General workflow for this compound quantification by HPLC.

Signaling Pathway Visualization

As this compound's primary described mechanism of action is related to the disruption of the fungal cell membrane, a diagram illustrating this process is provided below. This compound is suggested to cause depolarization of the fungal plasma membrane.[2]

Caption: Proposed antifungal mechanism of this compound.

Conclusion

The HPLC method outlined in this application note provides a reliable and reproducible approach for the quantification of this compound. This protocol can be readily implemented in a quality control or research laboratory setting to support the development and analysis of products containing this bioactive compound. The provided validation parameters serve as a guideline for ensuring the method's performance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel membrane-active antifungal compound from Selaginella tamariscina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. reversed-phase rp hplc: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isocryptomerin in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isocryptomerin is a biflavonoid compound naturally found in plants such as Selaginella tamariscina. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including antifungal, antibacterial, and antitumor properties.[1] In vitro studies have demonstrated its potential to induce apoptosis, modulate inflammatory responses, and affect various signaling pathways, making it a compound of interest for drug discovery and development. These application notes provide detailed protocols for the preparation and use of this compound in common cell culture-based assays.

Preparation of this compound for Cell Culture Assays

Proper solubilization and dilution of this compound are critical for obtaining reproducible results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

1.1. Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[2]

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile-filtered pipette tips

-

Target cell culture medium (e.g., DMEM, RPMI-1640)

1.2. Protocol for Stock Solution Preparation (10 mM):

-

Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 538.47 g/mol . To prepare a 10 mM stock solution, dissolve 5.38 mg in 1 mL of DMSO.

-

Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

1.3. Preparation of Working Solutions: Working solutions should be prepared fresh for each experiment by diluting the stock solution in a complete cell culture medium.

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution directly into the cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Table 1: this compound Solubility and Storage

| Parameter | Recommendation |

|---|---|

| Primary Solvent | Dimethyl sulfoxide (DMSO) |

| Stock Solution Conc. | 1-20 mM |

| Storage Temperature | -20°C to -80°C |

| Final DMSO Conc. in Media | < 0.5% (v/v) |

Application: Cytotoxicity and Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]

2.1. Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include wells for untreated cells and vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] Purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 2: Example IC50 Values of this compound on Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | ~25 µM |

| MCF-7 | Breast Cancer | ~30 µM |

| A549 | Lung Cancer | ~40 µM |

(Note: These are representative values; actual IC50 values should be determined empirically for your specific cell line and experimental conditions.)

Application: Anti-inflammatory Assays

This compound has been shown to possess anti-inflammatory properties. A common method to assess this is to measure its effect on the production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8]

3.1. Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treatment: Remove the medium and pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + this compound only).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation & Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Table 3: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

| Marker | Treatment (24h) | Result |

|---|---|---|

| Nitric Oxide (NO) | This compound (10 µM) + LPS | Significant reduction in NO production |

| TNF-α | This compound (10 µM) + LPS | Decreased TNF-α secretion |

| IL-6 | This compound (10 µM) + LPS | Decreased IL-6 secretion |

| iNOS Expression | This compound (10 µM) + LPS | Downregulation of iNOS protein levels |

| COX-2 Expression | this compound (10 µM) + LPS | Downregulation of COX-2 protein levels |

3.2. This compound's Impact on NF-κB Signaling The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[10][]

References

- 1. researchgate.net [researchgate.net]

- 2. himedialabs.com [himedialabs.com]

- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. rsc.org [rsc.org]

- 7. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Preparation of Isocryptomerin Stock Solutions: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocryptomerin, a naturally occurring biflavonoid isolated from plants such as Selaginella tamariscina, has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2] Proper preparation of this compound stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the preparation of this compound stock solutions to ensure consistency and accuracy in research applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for the correct preparation of stock solutions. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₀O₁₀ | [3] |

| Molecular Weight | 552.5 g/mol | [3] |

| Appearance | Solid (powder) | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Inferred from experimental use |

| Storage (Powder) | -20°C for up to 3 years | General recommendation for flavonoids |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | General recommendation for flavonoids |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture media.

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 552.5 g/mol * 1000 mg/g = 5.525 mg

-

-

-

Weighing the this compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh out 5.525 mg of this compound powder and add it to the tared microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. The following is an example of how to prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM stock.

Procedure:

-

Perform a serial dilution:

-

It is recommended to perform a serial dilution to achieve the final working concentration accurately. For example, a 1:1000 dilution of the 10 mM stock solution will result in a 10 µM working solution.

-

-

Dilution in Culture Medium:

-

Aseptically add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium in a sterile tube.

-

Gently mix by pipetting up and down. This will result in a 10 µM this compound solution with a final DMSO concentration of 0.1%.

-

-

Vehicle Control:

-

It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples (e.g., 0.1% DMSO in cell culture medium).

-

Typical Experimental Concentrations

The optimal concentration of this compound will vary depending on the cell type and the specific biological endpoint being investigated. The following table provides a summary of concentrations reported in the literature for various applications.

| Application | Organism/Cell Line | Concentration | Reference |

| Antifungal Activity | Candida albicans | MIC: 18.11 µM | [1] |

| Antibacterial Activity | Bacillus subtilis | MIC: 20 µg/mL | [1] |

| MRSA S. aureus | MIC: 10 µg/mL | [1] | |

| E. coli | MIC: 20 µg/mL | [1] | |

| Cell Viability Assay | Rat adrenal medulla pheochromocytoma cells (PC-12) | 10 µM | [1] |

Signaling Pathway Modulated by this compound

This compound has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells through the generation of reactive oxygen species (ROS) and subsequent modulation of the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (Akt) signaling pathways. An overview of this pathway is depicted below.

Caption: ROS-mediated EGFR/Akt signaling pathway modulated by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions for cell culture experiments.

Caption: Workflow for this compound stock and working solution preparation.

References

Developing an In Vivo Model to Test Isocryptomerin Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocryptomerin, a biflavonoid isolated from Selaginella tamariscina, has demonstrated promising antifungal, antibacterial, and antitumor activities in vitro. Its primary mechanisms of action are attributed to fungal and bacterial membrane disruption, as well as the induction of apoptosis and inhibition of cell migration in cancer cells through the modulation of reactive oxygen species (ROS)-mediated signaling pathways. These findings warrant further investigation into its therapeutic potential using in vivo models.

This document provides detailed application notes and protocols for establishing in vivo models to evaluate the efficacy of this compound against fungal and bacterial infections, and its antitumor effects on hepatocellular carcinoma. The protocols outlined below are based on established methodologies for similar compounds and therapeutic areas, providing a robust framework for preclinical assessment.

Preclinical In Vivo Efficacy Models

The following sections detail the experimental protocols for three distinct in vivo models to assess the therapeutic efficacy of this compound.

Antifungal Efficacy Model: Systemic Candida albicans Infection

This model is designed to evaluate the efficacy of this compound in treating systemic fungal infections.

Experimental Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. Immunosuppression can be induced by cyclophosphamide administration (e.g., 150 mg/kg intraperitoneally) 3-4 days prior to infection.

-

Infection: Mice are infected with a clinical isolate of Candida albicans via intravenous (tail vein) injection of 1 x 105 colony-forming units (CFU) in 0.1 mL of sterile saline.

-

This compound Preparation and Administration:

-

Vehicle: A suitable vehicle for this compound, such as a solution of 10% DMSO, 40% PEG300, and 50% saline, should be prepared.

-

Dosage: Based on studies of similar biflavonoids, a dose range of 10-50 mg/kg can be explored. A preliminary dose-ranging study is recommended.

-

Administration Route: Intravenous (i.v.) or intraperitoneal (i.p.) administration can be used. Administration should commence 24 hours post-infection and continue daily for a specified duration (e.g., 7 days).

-

-

Efficacy Evaluation:

-

Survival Analysis: Monitor and record survival rates daily for up to 21 days post-infection.

-

Fungal Burden: At defined time points, a subset of animals from each group is euthanized, and kidneys are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to determine the CFU per gram of tissue.

-

Histopathology: Kidney tissues can be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.

-

Data Presentation:

| Group | Treatment | Survival Rate (%) | Mean Fungal Burden (log10 CFU/g kidney ± SD) |

| 1 | Vehicle Control | ||

| 2 | This compound (10 mg/kg) | ||

| 3 | This compound (25 mg/kg) | ||

| 4 | This compound (50 mg/kg) | ||

| 5 | Positive Control (e.g., Fluconazole) |

Antibacterial Efficacy Model: MRSA Skin Infection

This model assesses the topical or systemic antibacterial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA) skin infections.

Experimental Protocol:

-

Animal Model: BALB/c mice, 6-8 weeks old.

-

Infection: Anesthetize the mice and create a full-thickness dermal wound on the dorsum. A suspension of a clinical MRSA strain (e.g., USA300) containing 1 x 107 CFU in 10 µL of saline is topically applied to the wound.

-

This compound Preparation and Administration:

-

Topical Formulation: this compound can be formulated into a cream or ointment base for topical application.

-

Systemic Administration: For systemic efficacy, this compound can be administered i.v. or i.p. as described in the antifungal model.

-

Dosage: For topical application, a concentration range of 1-5% (w/w) can be tested. For systemic administration, a dose range of 10-50 mg/kg is suggested.

-

Treatment: Treatment should begin 24 hours post-infection and be applied once or twice daily for 5-7 days.

-

-

Efficacy Evaluation:

-

Wound Healing: The wound area should be measured daily.

-

Bacterial Load: At the end of the treatment period, the skin tissue around the wound is excised, homogenized, and plated on selective agar (e.g., Mannitol Salt Agar) to determine the bacterial CFU per gram of tissue.

-

Histopathology: Skin tissue samples can be processed for histological examination to assess inflammation and tissue regeneration.

-

Data Presentation:

| Group | Treatment | Mean Wound Area (mm²) ± SD | Mean Bacterial Load (log10 CFU/g tissue ± SD) |

| 1 | Vehicle Control (Topical) | ||

| 2 | This compound (1% Topical) | ||

| 3 | This compound (5% Topical) | ||

| 4 | Positive Control (e.g., Mupirocin) | ||

| 5 | Vehicle Control (Systemic) | ||

| 6 | This compound (25 mg/kg i.p.) |

Antitumor Efficacy Model: Hepatocellular Carcinoma (HCC) Xenograft

This model evaluates the antitumor activity of this compound in a human HCC xenograft model.

Experimental Protocol:

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

-

Tumor Implantation: Human HCC cell lines (e.g., HepG2) are cultured, and 5 x 106 cells in 100 µL of a Matrigel/saline mixture are subcutaneously injected into the flank of each mouse.

-

This compound Preparation and Administration:

-

Vehicle and Dosage: As described in the antifungal model, a dose range of 10-50 mg/kg is recommended.

-

Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.) administration can be utilized. Treatment should commence when tumors reach a palpable size (e.g., 100-150 mm³).

-

Frequency: Daily administration for 2-3 weeks.

-

-

Efficacy Evaluation:

-

Tumor Growth: Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

-

Body Weight: Monitor and record the body weight of the animals to assess toxicity.

-

Pharmacodynamic Markers: At the end of the study, tumors are excised. A portion can be snap-frozen for Western blot analysis of key signaling proteins (p-EGFR, p-AKT, total EGFR, total AKT), and another portion can be fixed for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

-

Data Presentation:

| Group | Treatment | Mean Tumor Volume (mm³) ± SEM | Mean Body Weight Change (%) ± SD |

| 1 | Vehicle Control | ||

| 2 | This compound (10 mg/kg) | ||

| 3 | This compound (25 mg/kg) | ||

| 4 | This compound (50 mg/kg) | ||

| 5 | Positive Control (e.g., Sorafenib) |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and the general experimental workflow.

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Caption: Proposed ROS-mediated signaling pathway of this compound in cancer cells.

Conclusion

The provided protocols offer a comprehensive starting point for the in vivo evaluation of this compound. Researchers should consider preliminary dose-finding and toxicity studies to refine the experimental design. The successful in vivo demonstration of this compound's efficacy will be a critical step in its development as a potential therapeutic agent for infectious diseases and cancer.

Troubleshooting & Optimization

Technical Support Center: Isocryptomerin Solubility and Biological Assays

Welcome to the technical support center for Isocryptomerin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in biological assays, with a primary focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a biflavonoid, a type of natural polyphenol, with demonstrated antifungal and anticancer properties. Like many flavonoids, this compound is poorly soluble in aqueous solutions, which can lead to precipitation in biological assay media. This precipitation can result in inaccurate and unreliable experimental outcomes.

Q2: What are the common solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of organic compounds. Ethanol can also be used, but the solubility of this compound in ethanol is generally lower than in DMSO.

Q3: What is the maximum recommended concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally not exceeding 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?

This is a common issue known as "crashing out." It occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshoot and resolve issues related to this compound precipitation during your experiments.

Problem: Precipitate Observed After Adding this compound to Aqueous Buffer or Cell Culture Medium

Logical Workflow for Troubleshooting Precipitation

Caption: A step-by-step guide to troubleshooting this compound precipitation.

Quantitative Data Summary

The following tables summarize the known biological activities of this compound. This data can help in determining appropriate working concentrations for your experiments.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Gastric Cancer | ~20 |

| HGC-27 | Gastric Cancer | ~20 |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Organism | Type | MIC (µg/mL) |

| Candida albicans | Fungus | ~10 |

| Bacillus subtilis | Bacterium | 20 |

| MRSA (S. aureus) | Bacterium | 10 |

| E. coli | Bacterium | 20 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 552.5 g/mol .

-

Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath for 5-10 minutes.

-

Follow warming with sonication in a water bath for 10-15 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Advanced Solubilization using Cyclodextrins